3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications as a biochemical tool. This compound is commonly referred to as MTEP and is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). MTEP has been shown to have promising results in various research studies, indicating its potential as a useful tool for investigating the role of mGluR5 in various physiological and pathological conditions.
Mechanism of Action
MTEP acts as a selective antagonist of 3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, which is a G-protein coupled receptor that is widely expressed in the central nervous system. The activation of 3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has been implicated in various physiological and pathological processes such as learning and memory, anxiety, depression, and addiction. MTEP binds to the allosteric site of 3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
MTEP has been shown to have various biochemical and physiological effects in various research studies. It has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models. MTEP has also been shown to reduce alcohol and cocaine-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
MTEP has several advantages as a biochemical tool for investigating the role of 3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in various physiological and pathological conditions. It is highly selective for 3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one and does not interact with other glutamate receptors. MTEP has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, one of the limitations of using MTEP is its potential off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of MTEP as a biochemical tool in scientific research. One potential application is the investigation of the role of 3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MTEP can also be used to investigate the role of 3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in various psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, the development of more selective and potent 3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one antagonists can further enhance the usefulness of MTEP as a biochemical tool.
Synthesis Methods
MTEP is synthesized through a multi-step process that involves the reaction of 2,2,2-trifluoroethylamine with 2-bromo-1-(2-methylimidazol-1-yl)ethanone, followed by the addition of pyrrolidin-2-one. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
MTEP has been extensively used in various scientific research studies to investigate the role of 3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in various physiological and pathological conditions. It has been shown to have potential applications in the treatment of various neurological disorders such as anxiety, depression, and addiction. MTEP has also been used to investigate the role of 3-(2-Methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-(2-methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c1-7-14-3-5-16(7)8-2-4-15(9(8)17)6-10(11,12)13/h3,5,8H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAMZFNCVYWXJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2CCN(C2=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methyl-1H-imidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.